5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride
CAS No.: 2416242-86-7
Cat. No.: VC4330041
Molecular Formula: C9H12Cl2N2O2
Molecular Weight: 251.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416242-86-7 |
|---|---|
| Molecular Formula | C9H12Cl2N2O2 |
| Molecular Weight | 251.11 |
| IUPAC Name | 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C9H10N2O2.2ClH/c12-9(13)8-7-2-3-10-5-6(7)1-4-11-8;;/h1,4,10H,2-3,5H2,(H,12,13);2*1H |
| Standard InChI Key | IXUNBEHOWADIBF-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1C(=NC=C2)C(=O)O.Cl.Cl |
Introduction
Structural and Nomenclature Considerations
The core structure of this compound derives from the 1,6-naphthyridine scaffold, a bicyclic system comprising two fused pyridine-like rings. The "5,6,7,8-tetrahydro" designation indicates partial saturation of the six-membered ring, resulting in a hybrid structure with both aromatic and aliphatic characteristics . The carboxylic acid group at position 1 and the dihydrochloride salt form distinguish this derivative from simpler naphthyridine analogs.
IUPAC Name and Molecular Formula
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Systematic Name: 5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid dihydrochloride
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Molecular Formula:
Structural Ambiguities and Nomenclature Conflicts
Discrepancies in naming conventions across sources necessitate clarification:
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CAS 1057652-51-3 refers to the monohydrochloride salt () , while the dihydrochloride form (e.g., CAS 1187931-99-2) contains two chloride counterions .
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Alternate numbering systems (e.g., - vs. -naphthyridine) may lead to confusion, emphasizing the need for precise structural validation via spectroscopic methods .
Synthetic Pathways and Methodologies
Key Synthetic Strategies
The synthesis of tetrahydro-naphthyridine derivatives often begins with pyridine precursors, leveraging cyclization and hydrogenation steps. A representative route involves:
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Aza-Michael Addition: Reaction of a vinyl pyridine with ammonia under acidic conditions to form intermediate enamine structures .
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Cyclization: Acid-catalyzed intramolecular ring closure to yield the tetrahydro-naphthyridine core .
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Carboxylic Acid Introduction: Hydrolysis of ester or nitrile precursors at position 1, followed by salt formation with HCl .
Example Synthesis (Adapted from Showalter, 2006 ):
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Starting Material: Methyl 2-methylnicotinate.
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Amidation: Conversion to the corresponding amide using potassium hydroxide and phosgene.
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Enamine Formation: Reaction with dimethylformamide dimethyl acetal to install a vinyl group.
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Cyclization: Treatment with hydrochloric acid to induce ring closure, yielding the tetrahydro-naphthyridine skeleton.
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Salt Formation: Precipitation with excess HCl to generate the dihydrochloride .
Challenges in Synthesis
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Regioselectivity: Competing pathways may lead to isomeric byproducts (e.g., - vs. -naphthyridines) .
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Purification: High polarity of the dihydrochloride salt complicates crystallization, often requiring reverse-phase chromatography .
Physicochemical and Analytical Properties
Key Parameters
| Property | Value | Source |
|---|---|---|
| Melting Point | 245–251°C (decomposes) | |
| LogP | 1.556 (predicted) | |
| PSA | 62.22 Ų | |
| Solubility | >50 mg/mL in water (dihydrochloride) |
Spectroscopic Characterization
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